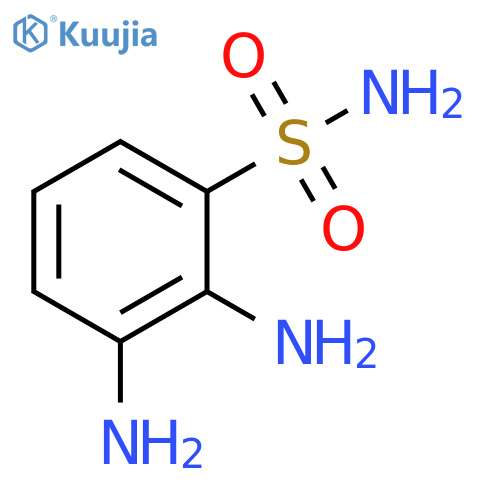

Cas no 1378259-06-3 (2,3-diaminobenzene-1-sulfonamide)

1378259-06-3 structure

商品名:2,3-diaminobenzene-1-sulfonamide

2,3-diaminobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,3-Diamino-benzenesulfonamide

- 2,3-diaminobenzene-1-sulfonamide

-

- インチ: 1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)

- InChIKey: XYDLQHCWLVSLIN-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC=CC(N)=C1N

2,3-diaminobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126380-10.0g |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95.0% | 10.0g |

$2717.0 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD614766-1g |

2,3-Diaminobenzenesulfonamide |

1378259-06-3 | 97% | 1g |

¥4760.0 | 2023-04-02 | |

| Chemenu | CM438695-250mg |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95%+ | 250mg |

$362 | 2023-03-27 | |

| Chemenu | CM438695-1g |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95%+ | 1g |

$700 | 2023-03-27 | |

| Enamine | EN300-126380-0.1g |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95.0% | 0.1g |

$218.0 | 2025-02-21 | |

| Chemenu | CM438695-500mg |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95%+ | 500mg |

$551 | 2023-03-27 | |

| Enamine | EN300-126380-500mg |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95.0% | 500mg |

$492.0 | 2023-10-02 | |

| Enamine | EN300-126380-1000mg |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95.0% | 1000mg |

$631.0 | 2023-10-02 | |

| 1PlusChem | 1P01A564-1g |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95% | 1g |

$836.00 | 2025-03-04 | |

| 1PlusChem | 1P01A564-500mg |

2,3-diaminobenzene-1-sulfonamide |

1378259-06-3 | 95% | 500mg |

$664.00 | 2025-03-04 |

2,3-diaminobenzene-1-sulfonamide 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1378259-06-3 (2,3-diaminobenzene-1-sulfonamide) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量